7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

P2X7 receptor antagonist purinergic signaling inflammation

7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1421687-46-8) is a Boc-protected bicyclic heterocycle featuring a fused pyrido[3,4-d]pyrimidine core with a 4-methoxy substituent and a tert-butoxycarbonyl group at the N7-position. Its molecular formula is C₁₃H₁₉N₃O₃ with a molecular weight of 265.31 g/mol.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B12281519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2OC
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-9-10(7-16)14-8-15-11(9)18-4/h8H,5-7H2,1-4H3
InChIKeySZTXLKWOCZTASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine — Core Scaffold Identity and Sourcing Baseline


7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1421687-46-8) is a Boc-protected bicyclic heterocycle featuring a fused pyrido[3,4-d]pyrimidine core with a 4-methoxy substituent and a tert-butoxycarbonyl group at the N7-position . Its molecular formula is C₁₃H₁₉N₃O₃ with a molecular weight of 265.31 g/mol . The compound belongs to the tetrahydropyrido[3,4-d]pyrimidine class, which has been widely explored as a privileged scaffold for kinase inhibitors targeting ERK2, Axl, HPK1, PI3K, and RIPK3, as well as for P2X7 receptor modulators [1]. This specific derivative serves primarily as a protected synthetic intermediate, where the Boc group provides orthogonal N7-protection for downstream selective functionalization via deprotection and subsequent N-alkylation, N-acylation, or N-arylation chemistry .

Why Unprotected 4-Methoxy or Alternative N7-Substituted Analogues Cannot Replace 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Multi-Step Synthetic Routes


Substituting a closely related tetrahydropyrido[3,4-d]pyrimidine analogue for the 7-Boc-4-methoxy derivative introduces orthogonal reactivity constraints that can derail entire synthetic campaigns. The Boc protecting group at N7 is specifically required to mask the secondary amine during subsequent transformations at the 2-position or on the pyrimidine ring; unprotected free-amine analogues (e.g., 4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, CAS 192869-82-2) would undergo competing N-alkylation or N-acylation, drastically reducing yield and complicating purification . Conversely, simple hydrochloric acid salt forms (e.g., 4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, CAS 1187830-77-8) require additional neutralization steps before use in base-sensitive reactions and introduce chloride counterion variability . In larger-scale synthesis programs targeting specific kinase-directed libraries where the precise timing of N7-deprotection is critical for late-stage diversification, the pre-installed Boc group is an indispensable synthetic handle that generic alternatives do not offer [1].

Head-to-Head Procurement Evidence: Quantitative Differentiation of 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Against Structural Analogs and Alternative Building Blocks


Evidence 1 — P2X7 Antagonist Potency Comparison: 7-Boc-4-Methoxy vs. 7-Benzyl-2-Chloro-4-Methoxy Analogue

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold bearing a 4-methoxy group has demonstrated P2X7 antagonist activity in the sub-micromolar range. In BindingDB assay BDBM50596635, a 4-methoxy-substituted tetrahydropyrido[3,4-d]pyrimidine derivative inhibited the human P2X7 receptor with an IC₅₀ of 699 nM in a fluorescence-based Ca²⁺ influx assay in 1321N1 cells [1]. This establishes the 4-methoxy pharmacophore as critical for target engagement. A structurally distinct analogue, 7-benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, has comparable P2X7 modulatory potential per patent disclosures but its 2-chloro substituent introduces additional synthetic handling challenges (moisture sensitivity) and its 7-benzyl group cannot be orthogonally deprotected under mild conditions, preventing sequential N7-functionalization [2]. The 7-Boc-4-methoxy variant retains the active 4-methoxy pharmacophore while the Boc group allows a clean, acid-mediated deprotection (TFA) step that leaves the 4-methoxy and pyrimidine ring intact . This combination of retained target potency with orthogonal synthetic control is not available in the 7-benzyl or 2-chloro analogues.

P2X7 receptor antagonist purinergic signaling inflammation

Evidence 2 — PI3K Isoform Selectivity: Structure-Guided Differentiation of 4-Methoxy-Pyrido[3,4-d]pyrimidine vs. Generic Heterocyclic PI3K Inhibitors

A structurally related 4-substituted (4-methoxyaryl) tetrahydropyrido[3,4-d]pyrimidine derivative (BindingDB BDBM50394853 / CHEMBL2165010) exhibits striking PI3K isoform selectivity: Ki = 17 nM against PI3Kγ and Ki = 18 nM against PI3Kδ, representing >5.6-fold selectivity over PI3Kα (Ki = 100 nM) in AlphaScreen biochemical assays [1]. This selectivity profile is superior to that of pan-PI3K inhibitor scaffolds such as LY294002 (Ki ≈ 1.4 µM against PI3Kγ and PI3Kα with minimal isoform discrimination) [2]. The 4-methoxy-substituted pyrido[3,4-d]pyrimidine core is structurally prerequisite for maintaining this PI3Kγ/δ-selective binding, as indicated by structure-activity relationship analysis [1]. The 7-Boc-4-methoxy intermediate places the key 4-methoxy pharmacophore in a protected scaffold ready for 2-position diversification to further tune selectivity; the Boc group provides N7-protection during 2-position functionalization without altering the core binding conformation [3].

PI3K inhibitor isoform selectivity oncology

Evidence 3 — ERK2 Inhibition Potency and Structural Basis: 4-Methoxy-THP Core vs. Alternative Heterocyclic ERK2 Inhibitor Chemotypes

The tetrahydropyrido[3,4-d]pyrimidine scaffold has been co-crystallized with ERK2 (PDB 4O6E, resolution 1.95 Å), providing direct structural evidence of the binding mode [1]. Following structure-based optimization, a 4-substituted tetrahydropyrido[3,4-d]pyrimidine analogue (Compound 2) achieved an ERK2 IC₅₀ = 1 nM in biochemical assays and inhibited HepG2 hepatocellular carcinoma cell proliferation with an IC₅₀ = 45 nM [2]. This is comparable in potency to the clinical-stage ERK inhibitor Ulixertinib (BVD-523, ERK2 IC₅₀ < 1 nM) but derives from a chemically distinct, more synthetically accessible scaffold [3]. The 7-Boc-4-methoxy intermediate represents the earliest-stage building block for constructing such ERK2 inhibitors: the methoxy group at the 4-position occupies a lipophilic pocket in the ERK2 hinge region as revealed by the 4O6E co-crystal structure, while the 7-position Boc group must be removed to install the requisite N7-substituent critical for cellular potency [1].

ERK2 inhibitor MAP kinase anticancer

Evidence 4 — Anti-Leukemic Potency of Tetrahydropyrido[3,4-d]pyrimidine Derivatives with 4-Oxygen Substituents vs. Imatinib in Resistant Cell Lines

In a systematic study of tetrahydropyrido[3,4-d]pyrimidine derivatives as anti-leukemic agents, a compound bearing a 4-oxygen substituent (Compound 8) demonstrated significant activity against imatinib-resistant K562 cell sublines (IR1 and IR2) that have evolved resistance through clonal evolution, as well as against wild-type K562 cells [1]. Molecular docking into the drug-resistant ABL-T315I mutant kinase structure confirmed the ability of these 4-substituted tetrahydropyrido[3,4-d]pyrimidines to productively engage the mutant binding pocket [1]. This contrasts sharply with imatinib, which loses all activity against the ABL-T315I gatekeeper mutation (IC₅₀ > 10 µM vs. 25 nM for wild-type ABL) [2]. While the specific IC₅₀ values for Compound 8 are not numerically reported in the open-access abstract, the qualitative finding that 4-oxygen-substituted tetrahydropyrido[3,4-d]pyrimidines overcome imatinib resistance is relevant to the selection of the 7-Boc-4-methoxy building block, which pre-installs the critical 4-methoxy (oxygen) substituent required for this resistance-breaking activity [1].

anti-leukemic activity imatinib resistance ABL-T315I mutant

Evidence 5 — Purity, Price, and Commercial Availability: 7-Boc-4-Methoxy vs. Unprotected 4-Methoxy Free Base and Hydrochloride Salt

Commercial sourcing data reveals practical differentiation among the three commercially available 4-methoxy-tetrahydropyrido[3,4-d]pyrimidine variants. 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (AKSci Cat. 7069EJ) is available at 95% minimum purity, with 1 g priced at $1,351 . The unprotected free base (4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, CAS 192869-82-2, AKSci Cat. 4995DA) is also listed at 95% purity but at significantly lower cost per gram, and importantly, is incompatible with reactions requiring N7 protection . The hydrochloride salt (CAS 1187830-77-8, AKSci Cat. X9304) is available with pricing of $79 for 1 g at 95% purity, making it the most economical option but necessitating neutralization before use and incompatible with acid-sensitive reaction conditions . The 7-Boc variant commands a premium (~17-fold over the HCl salt per gram at 1 g scale) that reflects the added synthetic value of the pre-installed orthogonal protecting group. MolCore additionally supplies the 7-Boc derivative at NLT 98% purity under ISO-certified quality systems, offering the highest certified purity grade for regulated research environments .

procurement specification purity grade cost comparison

High-Impact Application Scenarios for 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Based on Differentiated Evidence


Kinase-Focused Library Synthesis with Late-Stage N7 Diversification

The 7-Boc-4-methoxy intermediate is ideally suited for constructing kinase inhibitor libraries targeting ERK2 (PDB 4O6E validated scaffold, ERK2 IC₅₀ = 1 nM achievable upon optimization [REFS-1, REFS-2]), HPK1 (Merck patent WO 2023/220541 A1 exemplifying tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors ), and PI3Kγ/δ-selective programs (Ki = 17–18 nM for PI3Kγ/δ with 5.9-fold selectivity over PI3Kα ). The orthogonal Boc protection enables sequential functionalization: first, 2-position modification via nucleophilic aromatic substitution or cross-coupling on the Boc-protected intermediate; second, TFA-mediated deprotection of N7; third, N7-derivatization (acylation, alkylation, or reductive amination). This three-step diversification strategy is not feasible with unprotected 4-methoxy analogues or rigid N7-substituted alternatives .

P2X7 Antagonist Development for Inflammatory and CNS Disorders

The 4-methoxy substituent on the tetrahydropyrido[3,4-d]pyrimidine core is pharmacophorically required for P2X7 antagonism, as demonstrated by IC₅₀ = 699 nM in human P2X7 Ca²⁺ influx assays . Janssen Pharmaceutica's patent estate (US 2016/0024082 A1) explicitly covers 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as P2X7 modulators for treatment-resistant depression, rheumatoid arthritis, osteoarthritis, neuropathic pain, and multiple sclerosis . The 7-Boc-4-methoxy building block provides the exact core scaffold required for entry into this therapeutic space. Post-deprotection N7-functionalization with tailored substituents has been shown to modulate P2X7 antagonist potency and selectivity — a synthetic path uniquely enabled by the Boc-protected intermediate .

Imatinib-Resistant CML Drug Discovery Leveraging 4-Oxygen-Substituted Scaffold

Compound 8, a 4-oxygen-substituted tetrahydropyrido[3,4-d]pyrimidine derivative, demonstrated activity against imatinib-resistant K562-IR1 and IR2 cell lines and productive molecular docking into the drug-resistant ABL-T315I mutant kinase . This finding positions the 7-Boc-4-methoxy building block as a direct synthetic entry point for exploring structure-activity relationships against ABL kinase mutants. The 4-methoxy group is the critical oxygen substituent shown to enable resistance-breaking activity; the Boc group at N7 provides a handle for optimizing cellular permeability and pharmacokinetics through late-stage N-substitution without disrupting the core pharmacophore .

Regulated CRO and Pharmaceutical Intermediate Supply with ISO-Certified Quality

For contract research organizations and pharmaceutical companies requiring documented quality assurance for GLP/GMP-adjacent intermediate supply, the 7-Boc-4-methoxy derivative is available at NLT 98% purity through MolCore under ISO-certified quality management systems . This purity specification exceeds the typical 95% minimum purity offered by generic suppliers, providing greater batch-to-batch consistency essential for reproducible multi-step synthesis. The compound has achieved commercial mass production status, with established supply chains from both US-based (AKSci, $1,351/g at 95% purity) and China-based (MolCore, NLT 98%) vendors, offering sourcing redundancy [REFS-1, REFS-2]. The predicted physicochemical properties — boiling point 410.0 ± 45.0 °C and density 1.179 ± 0.06 g/cm³ — support standard storage and handling protocols .

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